molecular formula C17H17N3O4S B278734 N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide

Cat. No. B278734
M. Wt: 359.4 g/mol
InChI Key: ATRSKKJNOCSTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide, also known as BTA-EG6, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that is used to study protein-protein interactions, as well as the structure and function of biological molecules.

Mechanism Of Action

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide works by binding to proteins and emitting a fluorescent signal. The fluorescent signal can be detected using a fluorescence microscope or a flow cytometer. N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide is able to bind to proteins with high affinity and specificity, making it a valuable tool for studying protein-protein interactions.
Biochemical and Physiological Effects:
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide is a non-toxic compound that does not have any known biochemical or physiological effects. It is therefore safe to use in laboratory experiments and does not interfere with the normal functioning of cells or tissues.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide is its high sensitivity and specificity. It is able to detect protein-protein interactions with high accuracy, making it a valuable tool for studying complex biological processes. N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide is also relatively easy to use and does not require any specialized equipment.
However, there are also some limitations to using N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide. One limitation is that it can only be used to study proteins that are fluorescently labeled. This means that it may not be suitable for studying all types of proteins. Another limitation is that N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide can only be used in vitro, meaning that it cannot be used to study protein-protein interactions in living organisms.

Future Directions

There are many potential future directions for the use of N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide in scientific research. One potential direction is the development of new fluorescent probes that can be used to study different types of proteins. Another potential direction is the use of N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide in drug discovery, where it can be used to identify small molecules that bind to specific proteins.
In conclusion, N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide is a valuable tool for studying protein-protein interactions and the structure and function of biological molecules. Its high sensitivity and specificity make it a valuable tool for scientific research, and its relatively easy synthesis method makes it widely available for use in laboratory experiments. While there are some limitations to using N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide, there are also many potential future directions for its use in scientific research.

Synthesis Methods

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide can be synthesized by a simple reaction between 3-aminobenzoic acid and 3-methoxybenzoyl chloride. The resulting product is then reacted with 2-aminoethanethiol hydrochloride to form N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide. The synthesis method is relatively easy and inexpensive, making N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide widely available for scientific research.

Scientific Research Applications

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide is commonly used as a fluorescent probe to study protein-protein interactions. It can be used to visualize the interactions between proteins in living cells, as well as to identify the binding sites of small molecules on proteins. N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide has also been used to study the structure and function of biological molecules, such as enzymes and receptors.

properties

Product Name

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide

InChI

InChI=1S/C17H17N3O4S/c1-24-13-6-4-5-12(11-13)17(21)19-10-9-18-16-14-7-2-3-8-15(14)25(22,23)20-16/h2-8,11H,9-10H2,1H3,(H,18,20)(H,19,21)

InChI Key

ATRSKKJNOCSTFS-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)NCCNC2=NS(=O)(=O)C3=CC=CC=C32

SMILES

COC1=CC=CC(=C1)C(=O)NCCNC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCNC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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